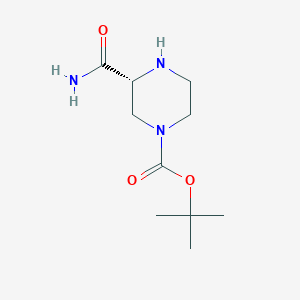

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSDOSONODDLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440019 | |

| Record name | (R)-1-Boc-Piperazine-3-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170164-46-2 | |

| Record name | (R)-1-Boc-Piperazine-3-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Role as a Pharmaceutical Intermediate

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. It is particularly noted for its use in developing drugs targeting specific biological pathways, such as the Sphingosine-1-Phosphate (S1P) pathway. Compounds derived from this piperazine derivative have shown promise in treating conditions like multiple sclerosis and ulcerative colitis by modulating receptor activities involved in these diseases .

1.2 Synthesis of Anticancer Agents

The compound has been utilized in synthesizing anticancer agents by serving as a building block for more complex structures. For instance, derivatives of this compound have been linked to the development of inhibitors for various kinases implicated in cancer progression . This highlights its versatility in creating targeted therapies.

Structure-Activity Relationship Studies

2.1 Enhancing Bioavailability and Efficacy

Research has shown that modifications to the this compound structure can lead to improved bioavailability and efficacy of drug candidates. For example, studies involving structure-activity relationship (SAR) analyses have demonstrated that slight alterations can significantly enhance the potency of compounds against specific biological targets .

2.2 Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

- Case Study 1: A derivative was synthesized and tested for inhibition of a specific kinase involved in tumor growth, showing a marked increase in potency compared to unmodified compounds.

- Case Study 2: Another study focused on optimizing the pharmacokinetic properties of a drug candidate derived from this piperazine, resulting in enhanced absorption and reduced toxicity profiles.

Synthetic Methodologies

3.1 Efficient Synthesis Techniques

The synthesis of this compound has been optimized through various methodologies that ensure high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve efficiency .

3.2 Yield Comparison Table

| Methodology | Yield (%) | Comments |

|---|---|---|

| Conventional Heating | 65 | Standard method, moderate yield |

| Microwave-Assisted Synthesis | 85 | Significant yield improvement |

| Solvent-Free Reaction | 90 | Eco-friendly, high efficiency |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Stereochemical Variants

The (R)- and (S)-enantiomers of tert-Butyl 3-carbamoylpiperazine-1-carboxylate exhibit divergent biological activities. For instance, the (R)-enantiomer may selectively inhibit kinases due to optimal spatial alignment with ATP-binding pockets, while the (S)-form shows reduced affinity . This enantiomeric specificity is critical in drug design, as demonstrated in kinase inhibitor optimizations .

Substituent Effects

- Carbamoyl vs. Alkyl Groups: Replacing the carbamoyl group with ethyl (as in (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate) increases lipophilicity (LogP ~1.8 vs.

- Aromatic vs. Polar Substituents : The thiophene-substituted analog (tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate) engages in π-π interactions with aromatic residues in protein targets, enhancing binding in anticancer scaffolds . In contrast, the carbamoyl derivative’s polarity improves solubility (~25 mg/mL in aqueous buffers) but limits membrane permeability .

Positional Isomerism

- 3-Substituted vs. 4-Substituted : tert-Butyl 4-methylpiperazine-1-carboxylate lacks steric hindrance at the 3-position, enabling easier functionalization at this site. Its LogP (~1.2) is higher than the 3-carbamoyl derivative, making it a versatile intermediate in peptide coupling reactions .

Biological Activity

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence various biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse studies and highlighting key findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 258.29 g/mol

- CAS Number : 915226-43-6

The compound contains a piperazine ring, which is known for its ability to interact with biological targets, including receptors and enzymes.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The piperazine moiety is known to modulate various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and metabolism.

Key Mechanisms Identified :

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It can interact with neurotransmitter receptors, potentially affecting neurochemical signaling.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 50 | Induction of apoptosis via PARP cleavage |

| MDA-MB-231 | 70 | Inhibition of PI3K/Akt/mTOR signaling |

The compound was shown to induce apoptosis in these cell lines through mechanisms involving reactive oxygen species (ROS) production and activation of caspases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF7 cells where it achieved an IC50 value of approximately 50 µM.

- Mechanistic Investigation : Another study focused on elucidating the mechanism by which this compound induces apoptosis. The researchers found that treatment with the compound resulted in increased levels of cleaved PARP and caspase activation, confirming its role in promoting programmed cell death.

Q & A

Q. What synthetic routes are commonly used for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of a piperazine core. A standard approach includes coupling tert-butyl carbamate with a pre-functionalized piperazine derivative. For example, tert-butyl piperazine-1-carboxylate can react with a carbamoylating agent (e.g., carbamoyl chloride) under basic conditions. Optimization often involves solvent choice (e.g., 1,4-dioxane for high polarity), temperature control (110°C for 12 hours), and stoichiometric ratios of reagents like potassium carbonate to achieve yields >85% . Reaction monitoring via TLC or HPLC ensures intermediate purity before final deprotection.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : 1H and 13C NMR confirm regiochemistry and stereochemistry, with distinct shifts for the tert-butyl group (δ ~1.4 ppm) and carbamoyl NH2 (δ ~5.5–6.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching C11H21N3O3) .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for confirming the (R)-configuration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis of derivatives?

Contradictions between predicted and observed data (e.g., unexpected NMR splitting) may arise from rotameric equilibria or impurities. Strategies include:

- Variable-temperature NMR to identify dynamic effects.

- Cross-validation with alternative techniques (e.g., IR for carbonyl groups, LC-MS for purity).

- Computational modeling (DFT) to predict NMR shifts or crystal structures .

Q. What strategies preserve stereochemical integrity during (R)-enantiomer synthesis?

- Chiral auxiliaries : Use (R)-configured starting materials, such as (R)-tert-butyl 2-methylpiperazine-1-carboxylate, to guide stereochemistry .

- Enantioselective catalysis : Palladium or organocatalysts for asymmetric coupling steps.

- Chiral HPLC : Post-synthesis purification to isolate the (R)-enantiomer from racemic mixtures .

Q. How does the tert-butyl carbamate group influence reactivity in derivatization?

The Boc group acts as a protecting amine, enabling selective functionalization at the carbamoyl position. However, steric hindrance from the tert-butyl moiety can slow nucleophilic substitution. Deprotection with TFA or HCl(g) in dioxane regenerates the free amine for further reactions (e.g., amidation or alkylation) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Poor solubility in polar solvents complicates crystallization. Solutions include:

- Mixed-solvent systems (e.g., hexane/EtOAC) for slow evaporation.

- Seeding with pre-formed crystals.

- Cryocrystallography at 105 K to stabilize weak intermolecular interactions (e.g., hydrogen bonds between carbamoyl groups) .

Q. How do computational methods predict the biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.